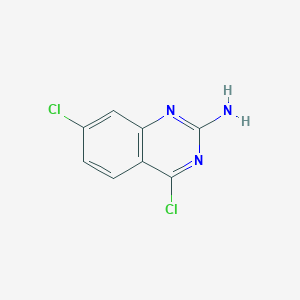
(S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a chiral compound belonging to the tetrahydroquinoline family. This compound is characterized by its unique structure, which includes an ethoxy group at the 6th position and three methyl groups at the 2nd, 2nd, and 4th positions. The tetrahydroquinoline core is a partially saturated derivative of quinoline, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted aniline and ethyl acetoacetate.
Cyclization: The reaction proceeds through a cyclization step, often catalyzed by an acid or base, to form the tetrahydroquinoline ring.
Ethoxy Group Introduction: The ethoxy group is introduced via an etherification reaction, using ethanol and an appropriate catalyst.
Chirality Induction: The chiral center is introduced using chiral catalysts or chiral auxiliaries to ensure the desired (S)-configuration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Purification: Employing advanced purification techniques such as crystallization and chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions: (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further saturate the tetrahydroquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethoxy and methyl positions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products:
Oxidation Products: Quinoline derivatives.
Reduction Products: More saturated tetrahydroquinoline derivatives.
Substitution Products: Various substituted tetrahydroquinoline compounds.
Scientific Research Applications
(S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Effects: The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular functions.
Comparison with Similar Compounds
6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Lacks the chiral center.
6-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: Contains a methoxy group instead of an ethoxy group.
6-Ethoxy-2,2,4-trimethylquinoline: Fully unsaturated quinoline derivative.
Uniqueness: (S)-6-Ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its chiral center, which imparts specific stereochemical properties and potential biological activities that are not present in its achiral or differently substituted counterparts.
Properties
Molecular Formula |
C14H21NO |
|---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
(4S)-6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C14H21NO/c1-5-16-11-6-7-13-12(8-11)10(2)9-14(3,4)15-13/h6-8,10,15H,5,9H2,1-4H3/t10-/m0/s1 |
InChI Key |
YLDDCEXDGNXCIO-JTQLQIEISA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)NC(C[C@@H]2C)(C)C |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(CC2C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


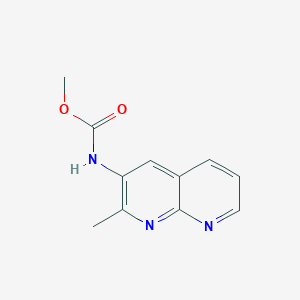
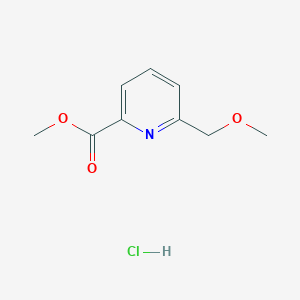
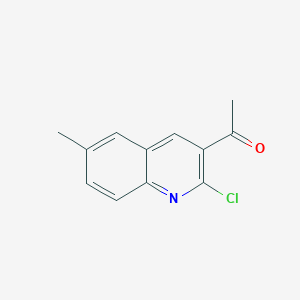
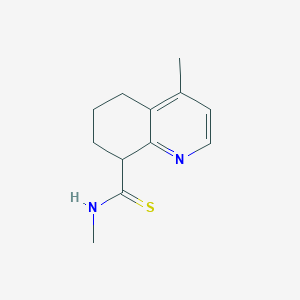
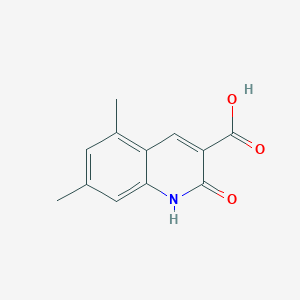
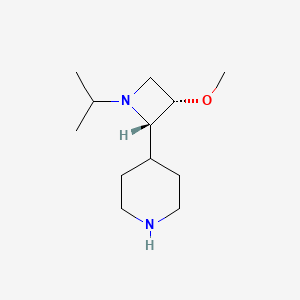
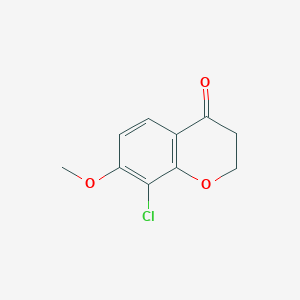
![4-Ethoxyfuro[2,3-b]quinoline](/img/structure/B15068336.png)

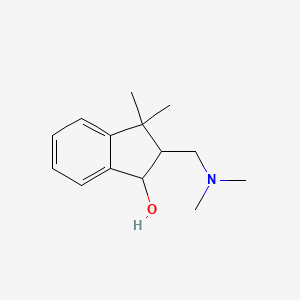
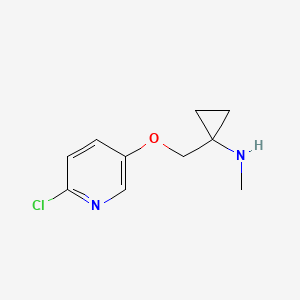
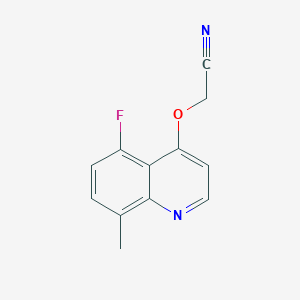
![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)
